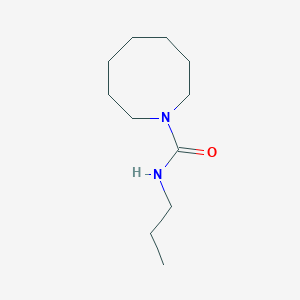![molecular formula C19H20N2O2 B7460787 N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzamide](/img/structure/B7460787.png)
N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzamide, commonly known as QNZ, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. QNZ is a small molecule inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating immune and inflammatory responses. In
作用機序
QNZ exerts its pharmacological effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. NF-κB is activated by various stimuli, including cytokines, bacterial and viral products, and stress signals. Upon activation, NF-κB translocates to the nucleus and binds to specific DNA sequences, resulting in the transcription of target genes. QNZ inhibits NF-κB activation by blocking the phosphorylation and degradation of its inhibitor, IκBα, which prevents the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects
QNZ has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, QNZ induces apoptosis by activating caspase-3 and caspase-8 and downregulating anti-apoptotic proteins. QNZ also inhibits tumor angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2. In autoimmune disorders, QNZ suppresses the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), by inhibiting NF-κB activation. In inflammatory diseases, QNZ reduces inflammation and tissue damage by inhibiting the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
実験室実験の利点と制限
QNZ has several advantages for lab experiments, including its small molecular size, high solubility in water, and low toxicity. QNZ can be easily synthesized and purified, and its purity can be confirmed by HPLC analysis. However, QNZ has some limitations for lab experiments, including its instability in aqueous solutions and its potential to interact with other proteins and enzymes. QNZ should be stored at -20°C and protected from light to prevent degradation.
将来の方向性
There are several future directions for the scientific research of QNZ. One potential area of research is the development of QNZ-based therapeutics for cancer and autoimmune disorders. QNZ can be used as a lead compound for the development of more potent and selective NF-κB inhibitors. Another potential area of research is the identification of biomarkers for QNZ response in cancer and autoimmune disorders. Biomarkers can be used to predict patient response to QNZ-based therapies and to monitor treatment efficacy. Additionally, the combination of QNZ with other anti-cancer and anti-inflammatory agents may enhance therapeutic efficacy and reduce toxicity.
合成法
The synthesis of QNZ involves a multi-step process that begins with the reaction of 3-acetyl-4-hydroxyquinoline with 3-bromopropionic acid to form the intermediate product, 3-(3-bromopropionyl)-4-hydroxyquinoline. The intermediate is then reacted with 4-aminobenzamide in the presence of a base to yield QNZ. The purity of the final product is typically confirmed by high-performance liquid chromatography (HPLC) analysis.
科学的研究の応用
QNZ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, QNZ has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In autoimmune disorders, QNZ has been shown to suppress the production of pro-inflammatory cytokines and reduce disease severity in animal models. In inflammatory diseases, QNZ has been shown to reduce inflammation and tissue damage by inhibiting NF-κB activation.
特性
IUPAC Name |
N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(12-13-20-19(23)16-8-2-1-3-9-16)21-14-6-10-15-7-4-5-11-17(15)21/h1-5,7-9,11H,6,10,12-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZVCFXEMJGDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B7460731.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B7460739.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide](/img/structure/B7460743.png)
![2,6-difluoro-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]benzamide](/img/structure/B7460746.png)
![2-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]-1H-benzimidazole](/img/structure/B7460764.png)


![3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B7460777.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)


